Cilengitide
Übersicht
Beschreibung
Cilengitid ist ein zyklisches Peptid, das an der Technischen Universität München in Zusammenarbeit mit Merck KGaA in Darmstadt entwickelt und synthetisiert wurde. Es basiert auf dem zyklischen Peptid Cyclo(-RGDfV-), das selektiv für αv-Integrine ist, die eine wichtige Rolle bei der Angiogenese und anderen Aspekten der Tumorbiologie spielen . Cilengitid wurde zur Behandlung von Glioblastomen und anderen Tumoren untersucht, da es die Angiogenese hemmen und die Tumorinvasion und -proliferation beeinflussen kann .
Wissenschaftliche Forschungsanwendungen
Cilengitid wurde ausgiebig auf seine Anwendung in der Krebsbehandlung untersucht. Es ist ein potenter Inhibitor der Integrine αvβ3 und αvβ5, die an der Tumorangiogenese, -migration und -invasion beteiligt sind . Cilengitid zeigte in präklinischen Studien Wirksamkeit und zeigte Tumorregression und Potenzierung der zytotoxischen Wirkung von Strahlung . Es wurde in klinischen Studien zur Behandlung von Glioblastomen und anderen Tumoren untersucht, obwohl einige Studien keine signifikante Verbesserung zeigten .
Wirkmechanismus
Cilengitid wirkt durch Hemmung des Focal Adhesion Kinase (FAK)/Src/AKT-Signalwegs und Induktion von Apoptose in Endothelzellen . Es zielt auf die Integrine αvβ3 und αvβ5 ab, die eine entscheidende Rolle bei der Angiogenese und der Tumorprogression spielen . Durch die Bindung an diese Integrine stört Cilengitid die Zellanhaftung, -migration und -überlebensfähigkeit, was zu einem reduzierten Tumorwachstum und -metastasierung führt .
Wirkmechanismus
Target of Action
Cilengitide is a cyclic RGD pentapeptide that targets integrins, specifically αvβ3, αvβ5, and α5β1 . Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions . They play a crucial role in various cellular activities, including cell adhesion, migration, proliferation, and survival .
Mode of Action
This compound acts as an antagonist to its target integrins. It disrupts the binding of integrins to the extracellular matrix, leading to changes in cell behavior . Specifically, this compound induces cellular detachment and apoptosis in both endothelial and glioma cells . It also inhibits the FAK/src/AKT pathway, which is crucial for cell survival and proliferation .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the FAK/src/AKT pathway, leading to decreased cell survival and proliferation . It also disrupts VE-cadherin localization at cellular contacts, which increases endothelial monolayer permeability . Furthermore, this compound appears to have proangiogenic properties at low concentrations, potentially driving vasculature by blocking αVβ3 integrin in ischemic diseases .
Pharmacokinetics
This compound exhibits species-specific pharmacokinetics. In humans, most of the dose is recovered in urine as unchanged drug (77.5%), indicating high renal excretion . The drug has an apparent terminal half-life of 3 to 5 hours and can be safely administered on a twice per week infusion schedule .
Result of Action
The action of this compound results in several molecular and cellular effects. It causes cellular detachment and apoptosis in both endothelial and glioma cells . It also disrupts the localization of VE-cadherin at cellular junctions, leading to increased permeability of endothelial cell monolayers . Moreover, this compound has been shown to decrease cell viability and induce autophagy followed by cell apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of certain extracellular matrix proteins can affect the drug’s ability to bind to its target integrins . Additionally, the drug’s efficacy can be influenced by the density of β1 integrin ligands in the environment .
Biochemische Analyse
Biochemical Properties
Cilengitide plays a crucial role in biochemical reactions by targeting integrins, specifically αvβ3, αvβ5, and α5β1 integrins . These integrins are essential for cell adhesion to the extracellular matrix and are involved in various cellular processes, including migration, proliferation, and survival. This compound binds to the RGD (Arg-Gly-Asp) sequence on these integrins, inhibiting their interaction with the extracellular matrix. This inhibition disrupts the signaling pathways mediated by these integrins, leading to reduced cell adhesion, migration, and survival .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In endothelial cells, this compound induces detachment and apoptosis by inhibiting the FAK/Src/AKT pathway . This pathway is crucial for cell survival and proliferation, and its inhibition leads to cell death. In glioma cells, this compound also causes detachment and apoptosis, disrupting the cytoskeleton and tight junctions . Additionally, this compound has been shown to inhibit the epithelial-to-mesenchymal transition (EMT) in non-small cell lung cancer cells, reducing their invasiveness and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the RGD sequence on integrins αvβ3, αvβ5, and α5β1 . This binding inhibits the interaction between integrins and the extracellular matrix, disrupting integrin-mediated signaling pathways. Specifically, this compound inhibits the FAK/Src/AKT pathway, leading to reduced cell survival and increased apoptosis . Additionally, this compound has been shown to down-regulate the expression of integrins and activate caspase-3, a key enzyme involved in apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound induces temporal variations in transvascular transfer parameters of tumor vasculature in a rat glioma model . These variations are observed at different time points after this compound administration, with significant changes in vascular parameters such as plasma volume fraction and interstitial volume fraction . These temporal effects are crucial for optimizing the timing of this compound administration in combination with other treatments, such as radiotherapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse hindlimb ischemia model, low-dose this compound increased blood flow perfusion, capillary formation, and pericyte coverage, while high-dose this compound did not show these effects . In an osteosarcoma mouse model, this compound dose-dependently inhibited tumor cell proliferation, migration, and metastasis . These studies highlight the importance of optimizing this compound dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interaction with integrins and the subsequent inhibition of signaling pathways . The inhibition of the FAK/Src/AKT pathway by this compound leads to reduced cell survival and increased apoptosis . Additionally, this compound has been shown to influence glycolytic regulators in cancer cells, affecting their metabolic functions and promoting apoptosis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is administered intravenously and exhibits low permeability . In vivo studies have shown that this compound is primarily excreted unchanged in urine and feces, indicating minimal metabolism . The distribution of this compound within tissues is influenced by its binding to integrins, which are widely expressed in various cell types .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with integrins. This compound binds to integrins on the cell surface, disrupting their interaction with the extracellular matrix and affecting cell adhesion and signaling . This binding leads to the disassembly of the cytoskeleton and tight junctions, causing cellular detachment and apoptosis . Additionally, this compound has been shown to influence the localization of integrins within specific cellular compartments, further affecting their activity and function .
Vorbereitungsmethoden
Cilengitid kann sowohl mit chemischen als auch mit chemoenzymatischen Methoden synthetisiert werden. Das traditionelle chemische Verfahren beinhaltet die Peptidcyclisierung, die mit Herausforderungen wie geringen Ausbeuten und unzureichender Regio- und Stereoselektivität konfrontiert ist . Es wurde eine neuartige chemoenzymatische Methode unter Verwendung der Thioesterase-Domäne aus Microcystis aeruginosa Microcystin Synthetase C entwickelt, die eine höhere synthetische Effizienz und Ausbeute aufweist . Dieses Verfahren beinhaltet die Kondensation eines chemisch synthetisierten Substrats mit Benzylmercaptan, um ein Pentapeptidthioester zu erzeugen, gefolgt von der Makrocyclisierung, die durch die gentechnisch veränderte Thioesterase-Domäne katalysiert wird .
Analyse Chemischer Reaktionen
Cilengitid unterliegt verschiedenen chemischen Reaktionen, darunter Peptidbindungsbildung und -cyclisierung. Die Synthese beinhaltet die Verwendung von Reagenzien wie Benzylmercaptan und Festphasen-Peptidsynthese (SPPS)-Techniken . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das zyklische Peptid Cilengitid, das eine hohe Selektivität und Wirksamkeit gegen die Integrine αvβ3, αvβ5 und α5β1 aufweist .
Vergleich Mit ähnlichen Verbindungen
Cilengitid ist unter den Integrin-Inhibitoren aufgrund seiner hohen Selektivität und Wirksamkeit einzigartig. Zu den ähnlichen Verbindungen gehören andere Integrin-Inhibitoren wie Etaracizumab und Volociximab, die ebenfalls auf Integrine abzielen, die an der Angiogenese und der Tumorprogression beteiligt sind . Die zyklische Struktur und die spezifischen Modifikationen von Cilengitid verleihen ihm im Vergleich zu linearen Peptiden eine verbesserte Aktivität und Selektivität .
Eigenschaften
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30)/t17-,18-,19+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLYAMJWYAIXIA-VWNVYAMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044035 | |
Record name | Cilengitide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188968-51-6 | |
Record name | Cilengitide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188968516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilengitide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11890 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilengitide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CILENGITIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EDF46E4GI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.